Ledipasvir-d6

Description

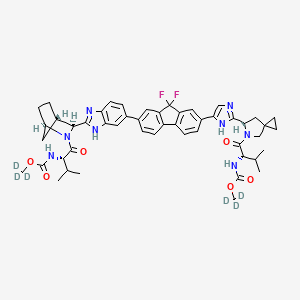

Structure

2D Structure

Properties

IUPAC Name |

trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1/i5D3,6D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTWBAAJJOHBQU-NEKIOSTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H54F2N8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

895.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ledipasvir-d6: A Technical Guide for its Application in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of Ledipasvir-d6 in a research setting. Ledipasvir is a potent direct-acting antiviral agent against the Hepatitis C virus (HCV).[1] For the accurate and precise quantification of Ledipasvir in biological matrices, a stable isotope-labeled internal standard is crucial, and this compound serves this essential role.

Core Application: Internal Standard for Bioanalysis

This compound is the deuterium-labeled analogue of Ledipasvir. In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is the preferred internal standard for the determination of Ledipasvir concentrations in various biological samples such as plasma and serum.[2][3]

The fundamental principle behind using a stable isotope-labeled internal standard like this compound is its chemical and physical similarity to the analyte, Ledipasvir. It exhibits nearly identical extraction recovery, ionization efficiency, and chromatographic retention time. However, due to the presence of six deuterium atoms, it has a distinct, higher mass-to-charge ratio (m/z) that allows it to be differentiated from the unlabeled Ledipasvir by the mass spectrometer. This co-eluting, yet mass-differentiated, property enables precise correction for any variability during sample preparation and analysis, thereby ensuring high accuracy and precision of the quantitative results.

Experimental Workflow for Ledipasvir Quantification

The general workflow for the quantification of Ledipasvir in a biological matrix using this compound as an internal standard is a multi-step process. It begins with the collection of the biological sample, followed by the addition of a known amount of this compound. The sample then undergoes an extraction procedure to remove interfering substances. The purified extract is subsequently injected into an LC-MS/MS system for analysis. The ratio of the peak area of Ledipasvir to that of this compound is used to calculate the concentration of Ledipasvir in the original sample by referencing a calibration curve.

Data Presentation

The following tables summarize typical parameters for the quantification of Ledipasvir using LC-MS/MS with an internal standard.

Table 1: Representative LC-MS/MS Method Parameters for Ledipasvir Quantification

| Parameter | Condition |

| Chromatography | |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (Ledipasvir) | m/z 889.5 → 732.6 (example)[4] |

| MS/MS Transition (this compound) | m/z 895.5 → 738.6 (example, assuming +6 Da shift) |

| Dwell Time | 100 - 200 ms |

Table 2: Bioanalytical Method Validation Parameters for Ledipasvir Quantification

| Parameter | Typical Value |

| Linearity Range | 0.5 - 2500 ng/mL[5] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤15% (≤20% at LLOQ) |

| Recovery | >85% |

| Matrix Effect | Minimal and compensated by internal standard |

Experimental Protocols

The following is a representative protocol for the quantification of Ledipasvir in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Ledipasvir reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ledipasvir and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Ledipasvir stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform the analysis using the parameters outlined in Table 1.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode for the specific transitions of Ledipasvir and this compound.

5. Data Analysis

-

Integrate the peak areas for Ledipasvir and this compound.

-

Calculate the peak area ratio of Ledipasvir to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model (e.g., 1/x²).

-

Determine the concentration of Ledipasvir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action of Ledipasvir

Ledipasvir is a direct-acting antiviral agent that targets the HCV non-structural protein 5A (NS5A).[6][7][8] NS5A is a critical component of the HCV replication complex and is involved in both viral RNA replication and the assembly of new virus particles.[6][7][8] Ledipasvir binds directly to NS5A, inhibiting its function and thereby disrupting the viral life cycle.[6][7][8]

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

The Role of Ledipasvir-d6 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Ledipasvir-d6 as an internal standard in the bioanalysis of the hepatitis C virus (HCV) NS5A inhibitor, ledipasvir. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis by mass spectrometry, ensuring accuracy and precision in complex biological matrices.

Core Concepts: The "Why" and "How" of Deuterated Internal Standards

The fundamental principle behind using a deuterated internal standard like this compound lies in the concept of isotopic dilution mass spectrometry. In this technique, a known quantity of the isotopically labeled analogue of the analyte is added to a sample at the beginning of the analytical process.

Mechanism of Action as an Internal Standard:

This compound is chemically identical to ledipasvir, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass does not significantly alter its chemical and physical properties. Consequently, this compound exhibits nearly identical behavior to the non-labeled ledipasvir during sample preparation, chromatography, and ionization in the mass spectrometer.

Any loss of analyte during extraction, or variations in instrument response due to matrix effects (ion suppression or enhancement), will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric response of ledipasvir to that of this compound, these variations can be effectively normalized, leading to a highly accurate and precise quantification of the analyte.

Quantitative Data Summary

While specific public-domain data for a validated assay using this compound is limited, the following table represents typical performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ledipasvir in human plasma, adapted from established methodologies and general principles of bioanalytical method validation.

| Parameter | Typical Performance Characteristics |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Extraction Recovery | > 85% |

| Matrix Effect | Normalized by Internal Standard |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within acceptable limits (± 15% of nominal) |

Experimental Protocol: A Representative Bioanalytical Method

This section details a representative experimental protocol for the quantification of ledipasvir in human plasma using this compound as an internal standard.

Materials and Reagents

-

Ledipasvir analytical standard

-

This compound internal standard

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and quality controls to room temperature.

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 90% B

-

2.5-3.5 min: 90% B

-

3.5-3.6 min: 90% to 20% B

-

3.6-5.0 min: 20% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ledipasvir: Precursor ion (Q1) m/z 889.4 -> Product ion (Q3) m/z 596.3

-

This compound: Precursor ion (Q1) m/z 895.4 -> Product ion (Q3) m/z 602.3

-

-

Ion Source Parameters: Optimized for the specific instrument (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Visualizations

Signaling Pathway and Logical Relationships

Commercial Suppliers and Technical Guide for Ledipasvir-d6 in Research

For researchers, scientists, and drug development professionals requiring Ledipasvir-d6 for their studies, a number of commercial suppliers provide this deuterated internal standard. This guide offers an in-depth overview of available suppliers, their product specifications, and general protocols for its application in analytical assays.

Introduction to this compound

Ledipasvir is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, which is essential for viral RNA replication and virion assembly.[1] The deuterated form, this compound, serves as an ideal internal standard for the quantification of Ledipasvir in various biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS).[2][3] Its use is critical in pharmacokinetic studies, bioequivalence evaluations, and other research applications requiring precise and accurate measurement of Ledipasvir.[1]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for their products, facilitating a comparative assessment.

| Supplier | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |

| Cayman Chemical | 2050041-12-6 | C₄₉H₄₈D₆F₂N₈O₆ | ≥95% (Ledipasvir) | ≥99% deuterated forms (d₁-d₆); ≤1% d₀ |

| MedChemExpress | 2050041-12-6 | C₄₉H₄₈D₆F₂N₈O₆ | Not specified | Deuterium labeled |

| Sussex Research | N/A | C₄₉H₄₈D₆F₂N₈O₆ | >95% (HPLC) | >95% |

| Artis Standards | 2050041-12-6 | C₄₉H₄₈D₆F₂N₈O₆ | Not specified | Not specified |

Experimental Protocols

While specific experimental protocols are highly dependent on the research application and the analytical instrumentation, a general methodology for the use of this compound as an internal standard in LC-MS/MS analysis is outlined below. This is based on established practices for bioanalytical method development.[4][5]

General Protocol for Quantification of Ledipasvir in Plasma using this compound

1. Preparation of Stock Solutions:

-

Ledipasvir Standard Stock Solution: Accurately weigh and dissolve Ledipasvir in a suitable organic solvent (e.g., methanol, DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a similar manner to the Ledipasvir standard stock solution.

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Spike appropriate volumes of the Ledipasvir standard stock solution into blank plasma to create a series of calibration standards at different concentrations.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

-

To a known volume of plasma sample (calibration standard, QC, or unknown sample), add a fixed volume of the this compound IS stock solution.

-

Precipitate the plasma proteins by adding a precipitating agent (e.g., acetonitrile).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column (e.g., C18).

-

Use a suitable mobile phase gradient to achieve chromatographic separation of Ledipasvir and this compound.

-

Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both Ledipasvir and this compound.

5. Data Analysis:

-

Calculate the peak area ratio of Ledipasvir to this compound for each sample.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of Ledipasvir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship in using an internal standard for quantification.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of Ledipasvir-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ledipasvir-d6. The information presented is crucial for maintaining the integrity of the compound in research and development settings. While specific stability data for the deuterated form (d6) is not extensively available in published literature, this guide summarizes the known stability profile of Ledipasvir, which is expected to be a reliable surrogate for this compound due to the chemical similarities.

Core Stability and Storage Data

Proper storage is paramount to ensure the long-term stability of this compound. The following table summarizes the recommended storage conditions and known stability information.

| Parameter | Condition | Duration | Notes |

| Storage Temperature | -20°C | ≥ 4 years | Recommended for long-term storage of the solid form.[1] |

| Shipping | Room Temperature (Ambient) | Short-term | Typically shipped as a solid at ambient temperatures in the continental US; international shipping conditions may vary.[1][2] |

| Solid State Stability | -20°C | ≥ 4 years | The solid form is stable for an extended period when stored at the recommended temperature.[1] |

| Solution Stability | Data not available for this compound. | - | It is advisable to prepare solutions fresh and store them at low temperatures for short periods. Protect from light. |

Forced Degradation Studies of Ledipasvir

Forced degradation studies are essential for identifying potential degradation products and pathways, which helps in the development of stability-indicating analytical methods. The following table summarizes the degradation behavior of Ledipasvir under various stress conditions as per ICH guidelines. This compound is expected to exhibit a similar degradation profile.

| Stress Condition | Conditions | Observation |

| Acidic Hydrolysis | 0.1 N HCl at 70°C for 7 hours | Significant degradation observed.[3] |

| Alkaline Hydrolysis | 0.1 N NaOH at 70°C for 7 hours | Significant degradation observed.[3] |

| Neutral Hydrolysis | Water at 70°C | Degradation observed.[4] |

| Oxidative Degradation | 3-30% H₂O₂ at elevated temperatures | Significant degradation observed.[5] |

| Thermal Degradation | Heating at 70°C | Stable.[4] |

| Photolytic Degradation | Exposure to UV light | Stable.[4] |

Mechanism of Action: NS5A Inhibition

Ledipasvir is a potent and specific inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1][6] NS5A is a crucial phosphoprotein involved in multiple stages of the viral lifecycle, including RNA replication, virion assembly, and secretion.[1][6] Ledipasvir's mechanism of action is believed to involve the prevention of NS5A hyperphosphorylation, a step necessary for its proper function.[6][7] By inhibiting NS5A, Ledipasvir disrupts the formation of the viral replication complex, thereby blocking HCV replication.[5]

Figure 1: Ledipasvir's inhibition of the HCV NS5A protein, disrupting viral replication and assembly.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of Ledipasvir, which can be adapted for this compound.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3][5]

-

Flow Rate: Typically 1.0 mL/min.[5]

-

Detection: UV detection at approximately 248 nm or 333 nm.[5][8]

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9][10]

Forced Degradation Study Workflow

A systematic workflow is necessary to evaluate the stability of this compound under various stress conditions.

Figure 2: A typical experimental workflow for conducting forced degradation studies on this compound.

Acid/Base Hydrolysis Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

For acid hydrolysis, treat the drug solution with 0.1 N HCl and heat at 70°C for a specified period (e.g., 7 hours).[3]

-

For base hydrolysis, treat the drug solution with 0.1 N NaOH and heat at 70°C for a specified period (e.g., 7 hours).[3]

-

After the incubation period, cool the samples to room temperature and neutralize them.

-

Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

Oxidative Degradation Protocol:

-

Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%).[5]

-

Incubate the mixture at room temperature or a slightly elevated temperature for a defined time.

-

Dilute the sample to an appropriate concentration and analyze by HPLC.

Thermal and Photolytic Stress Protocol:

-

For thermal stress, expose the solid drug or a solution to elevated temperatures (e.g., 70°C).[4]

-

For photolytic stress, expose the drug solution to UV light.[4]

-

At various time points, withdraw samples, dilute if necessary, and analyze by HPLC.

Conclusion

This compound is a stable compound when stored under the recommended conditions, primarily at -20°C for the solid form. While specific degradation pathways for the deuterated analog have not been published, the forced degradation profile of Ledipasvir indicates susceptibility to hydrolytic and oxidative stress, while being stable under thermal and photolytic conditions. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments. Adherence to these storage and handling guidelines is essential to ensure the quality and reliability of experimental results.

References

- 1. Ledipasvir - Wikipedia [en.wikipedia.org]

- 2. Analytical Method Development & Validation for the Simultaneous Estimation of Ledipasvir and Sofosbuvir in Bulk and IT's Dosage Form by Rp-hplc - Neliti [neliti.com]

- 3. ijper.org [ijper.org]

- 4. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. scispace.com [scispace.com]

Solubility Profile of Ledipasvir-d6: A Technical Guide

This technical guide provides an in-depth overview of the solubility characteristics of Ledipasvir-d6, a deuterated analog of the potent hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This document outlines the solubility of this compound in various common laboratory solvents, details experimental protocols for solubility determination, and illustrates the mechanism of action of Ledipasvir.

Solubility of Ledipasvir and this compound

Data on the quantitative solubility of this compound is not extensively available in the public domain. However, the solubility of its non-deuterated counterpart, Ledipasvir, provides a strong indication of the solubility of this compound, as the substitution of hydrogen with deuterium atoms typically has a negligible impact on solubility.

This compound is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[1] The solubility of Ledipasvir in various organic solvents has been quantitatively determined and is summarized in the table below.

| Solvent | Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~ 20 | [2] |

| Ethanol | ~ 30 | [2] |

| Dimethylformamide (DMF) | ~ 30 | [2] |

| Ethanol:PBS (pH 7.2) (1:2) | ~ 0.33 | [2] |

Note: Ledipasvir is sparingly soluble in aqueous buffers.[2] For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol before dilution with the aqueous buffer.[2]

Experimental Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent by multiplying the determined concentration by the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Mechanism of Action of Ledipasvir

Ledipasvir is a direct-acting antiviral agent that targets the hepatitis C virus NS5A protein.[3][4][5] NS5A is a multifunctional phosphoprotein that plays a critical role in HCV RNA replication, virion assembly, and secretion.[3][5] Although the precise mechanism is not fully elucidated, it is understood that Ledipasvir inhibits the function of NS5A, thereby disrupting the viral life cycle.[3][4] It is postulated that Ledipasvir prevents the hyperphosphorylation of NS5A, a step required for viral production.[3][4]

The following diagram illustrates the proposed mechanism of action of Ledipasvir.

Caption: Mechanism of action of Ledipasvir in inhibiting HCV replication.

References

Decoding the Certificate of Analysis for Ledipasvir-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Ledipasvir-d6, a deuterated internal standard crucial for the accurate quantification of the hepatitis C virus (HCV) inhibitor, Ledipasvir, in pharmacokinetic and metabolic studies.[1][2][3] This document will dissect the key analytical tests, their underlying methodologies, and the interpretation of the presented data.

Overview of this compound

Ledipasvir is a potent inhibitor of the HCV Non-Structural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[4][5] By preventing the hyperphosphorylation of NS5A, Ledipasvir effectively disrupts the viral life cycle.[5][6][7] this compound is a stable, isotopically labeled version of Ledipasvir, where six hydrogen atoms have been replaced with deuterium. This mass difference allows it to be used as an internal standard in mass spectrometry-based bioanalytical methods, ensuring precise and accurate quantification of Ledipasvir in complex biological matrices.[1][2]

Chemical Structure:

-

Ledipasvir: C₄₉H₅₄F₂N₈O₆

-

This compound: C₄₉H₄₈D₆F₂N₈O₆[1]

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a CoA for this compound, providing specifications and example results for key analytical tests.

Table 1: Identification and Purity

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO and Methanol | Conforms |

| ¹H-NMR | Conforms to structure | Conforms |

| Mass Spectrum (m/z) | Conforms to the [M+H]⁺ for C₄₉H₄₈D₆F₂N₈O₆ | Conforms |

| HPLC Purity | ≥ 98.0% | 99.5% |

| Deuterated Forms (d₁-d₆) | ≥ 99% | Conforms |

Table 2: Physicochemical Properties and Impurities

| Test | Specification | Result |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% |

| Residual Solvents | Meets USP <467> requirements | Conforms |

| Heavy Metals | ≤ 20 ppm | < 10 ppm |

| Residue on Ignition | ≤ 0.1% | 0.05% |

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to determine its purity by separating it from any non-deuterated Ledipasvir and other impurities.[8][9][10]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.[8][11]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8][10]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a specific pH).[8][10][12]

-

Detection Wavelength: Monitoring is performed at a wavelength where Ledipasvir exhibits maximum absorbance, often around 254 nm or 260 nm.[11][12][13]

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated by dividing the peak area of this compound by the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm the molecular weight and to assess the isotopic purity by determining the distribution of deuterated forms.[14][15][16]

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[14]

-

Ionization Source: Electrospray ionization (ESI) is a common technique used for molecules like Ledipasvir.

-

Analysis: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed. The presence of the expected molecular ion peak confirms the identity of this compound. The relative intensities of the peaks corresponding to d₀ to d₆ forms are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. ¹H-NMR is used to confirm the chemical structure of this compound by providing detailed information about the hydrogen atoms in the molecule. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the successful labeling.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[17]

-

Solvent: A deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), is used to dissolve the sample.[17][18]

-

Internal Standard: An internal standard may be used for quantitative purposes.[17]

-

Analysis: The sample is placed in the NMR spectrometer, and the ¹H-NMR spectrum is acquired. The chemical shifts, signal integrations, and coupling patterns are compared to a reference spectrum of non-deuterated Ledipasvir to confirm the structure and the sites of deuteration.

Karl Fischer Titration for Water Content

Principle: Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[19][20][21] The method is based on a chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[22][23]

Methodology:

-

Instrumentation: A Karl Fischer titrator, which can be either volumetric or coulometric depending on the expected water content.[19][20] For pharmaceutical substances, the coulometric method is often preferred for its sensitivity to low water levels.[23]

-

Reagents: Karl Fischer reagents containing iodine, sulfur dioxide, a base (like imidazole), and a solvent (like methanol).[23]

-

Analysis: A known amount of the this compound sample is introduced into the titration cell. The titrator automatically adds the Karl Fischer reagent until all the water in the sample has reacted. The amount of reagent consumed is directly proportional to the amount of water present, which is then calculated and expressed as a percentage. The endpoint is detected potentiometrically.[22]

Visualizations

The following diagrams illustrate the mechanism of action of Ledipasvir and a typical analytical workflow for the characterization of this compound.

Caption: Analytical workflow for this compound characterization.

References

- 1. caymanchem.com [caymanchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ledipasvir - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsrtjournal.com [ijsrtjournal.com]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. ijpsr.com [ijpsr.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. ijpsr.com [ijpsr.com]

- 13. longdom.org [longdom.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. cercador.urv.cat [cercador.urv.cat]

- 19. Karl Fischer Titration in Pharmaceutical Industry [pharmaspecialists.com]

- 20. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 21. selectscience.net [selectscience.net]

- 22. A Guide on Karl Fischer Titrations [unacademy.com]

- 23. gmpinsiders.com [gmpinsiders.com]

Ledipasvir-d6: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Ledipasvir-d6, a deuterated analog of the direct-acting antiviral agent Ledipasvir. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental insights, and a visualization of its mechanism of action.

Core Physicochemical Data

This compound serves as a critical internal standard for the quantitative analysis of Ledipasvir in biological matrices, owing to its similar chemical properties and distinct mass. Key quantitative data are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 2050041-12-6 | [1] |

| Molecular Formula | C₄₉H₄₈D₆F₂N₈O₆ | [1][2] |

| Molecular Weight | 895.04 g/mol | [2][3][4] |

| Monoisotopic Mass | 894.45109827 Da | [5] |

Mechanism of Action: Inhibition of HCV NS5A

Ledipasvir targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[4][6][7] While the precise mechanism is not fully elucidated, it is understood that Ledipasvir inhibits the normal function of NS5A, potentially by preventing its hyperphosphorylation, a step crucial for the viral life cycle.[6][7][8] This disruption ultimately impedes the formation of new, infectious HCV particles.

The following diagram illustrates the inhibitory effect of Ledipasvir on the HCV replication complex.

Experimental Protocols

Synthesis of Ledipasvir (Illustrative)

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the synthesis of its non-deuterated counterpart, Ledipasvir, has been described in patent literature. A plausible synthesis would involve similar steps, incorporating deuterated starting materials. A generalized, multi-step synthetic approach, based on published information, would likely involve:

-

Preparation of Key Intermediates: Synthesis of the core structural fragments of the molecule. This would involve standard organic chemistry reactions to construct the fluorene, imidazole, and benzimidazole moieties.

-

Coupling Reactions: Stepwise coupling of the prepared intermediates. For instance, a Suzuki coupling reaction could be employed to connect the benzimidazole and fluorene components.

-

Amide Bond Formation: Formation of the amide linkages, for example, by reacting a carboxylic acid intermediate with an amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Final Assembly and Deprotection: The final steps would involve the coupling of the larger fragments and the removal of any protecting groups used during the synthesis.

For the synthesis of this compound, deuterated L-valine derivatives would be incorporated during the amide bond formation steps to introduce the six deuterium atoms.

Quantification by LC-MS/MS (Representative Protocol)

This compound is primarily used as an internal standard for the quantification of Ledipasvir in biological samples, typically plasma. The following is a representative LC-MS/MS protocol adapted from published methods for Ledipasvir analysis.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add an appropriate amount of this compound solution (as internal standard).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile.

-

Flow Rate: 0.40 mL/min.

-

Injection Volume: 2 µL.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Illustrative):

-

Ledipasvir: m/z 889.8 → 96.1

-

This compound: m/z 895.8 → (a corresponding fragment ion would be monitored)

-

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of experimental protocols is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Ledipasvir-d6 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ledipasvir-d6 as an internal standard (IS) in the quantitative analysis of Ledipasvir in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are compiled from established and validated bioanalytical methods.

Introduction

Ledipasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) NS5A protein.[1][2] Accurate quantification of Ledipasvir in biological samples is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification. It compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision. This document outlines a comprehensive protocol for the use of this compound in such assays.

Experimental Protocols

Materials and Reagents

-

Analytes: Ledipasvir and this compound (internal standard)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Additives: Formic acid, Ammonium formate, Ammonium acetate

-

Reagents for Sample Preparation: Ethyl acetate, Protein precipitation agents (e.g., ice-cold acetonitrile or methanol)

-

Biological Matrix: Human plasma (or other relevant biological fluid)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ledipasvir and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Ledipasvir stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

Sample Preparation

The choice of sample preparation method depends on the desired level of cleanliness and the nature of the biological matrix. Two common methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

2.3.1. Protein Precipitation (PPT)

-

To 100 µL of plasma sample, add 20 µL of the IS working solution (this compound).

-

Vortex for 30 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2.3.2. Liquid-Liquid Extraction (LLE) [3]

-

To 500 µL of plasma sample, add 50 µL of the IS working solution.[4]

-

Vortex for 30 seconds.

-

Add 3 mL of ethyl acetate.[3]

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

2.4.1. Liquid Chromatography

| Parameter | Condition 1 | Condition 2 |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)[5] | Xterra MS C8 (4.6 x 50 mm, 5 µm)[3] |

| Mobile Phase A | 0.1% Formic acid in water | 10 mM Ammonium formate buffer (pH 3.5)[3] |

| Mobile Phase B | Acetonitrile[5] | Acetonitrile and Methanol[3] |

| Flow Rate | 0.4 mL/min[5] | 0.7 mL/min[3] |

| Gradient/Isocratic | Gradient or Isocratic elution can be used. A typical gradient could be: 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (20% B). | Isocratic elution with a mobile phase of 10 mM ammonium formate buffer (pH 5.0): acetonitrile (20:80 v/v) has also been reported.[6] |

| Injection Volume | 2-10 µL | 5 µL |

| Column Temperature | 40°C | Ambient |

| Run Time | Approximately 4-5 minutes | Less than 5 minutes[3] |

2.4.2. Mass Spectrometry

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Ledipasvir | m/z 889.5 → 561.3 (Quantifier), m/z 889.5 → 130.1 (Qualifier)[4] |

| This compound (IS) | m/z 895.5 → 567.3 (Predicted) |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas (CAD) | 8 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Note on this compound MRM: The predicted transition is based on the addition of 6 Daltons to the parent and fragment ions. The exact m/z values should be confirmed by direct infusion of the this compound standard.

Data Presentation

The following tables summarize typical quantitative performance data for LC-MS/MS assays of Ledipasvir.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Ledipasvir | Human Plasma | 0.1 - 1000[3] | > 0.99 |

| Ledipasvir | Human Plasma | 5 - 2100[7] | > 0.99 |

| Ledipasvir | Rat Plasma | 1.0 - 200[5] | > 0.99 |

Table 2: Accuracy and Precision

| Analyte | Matrix | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Ledipasvir | Human Plasma | LLOQ (0.1) | 98.0 - 102.0 | < 15 |

| Low QC | 95.0 - 105.0 | < 15 | ||

| Mid QC | 95.0 - 105.0 | < 15 | ||

| High QC | 95.0 - 105.0 | < 15 |

Data presented are representative and should be established for each specific assay.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of Ledipasvir using this compound as an internal standard.

Caption: Experimental workflow for LC-MS/MS quantification of Ledipasvir.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the quantification of Ledipasvir in biological matrices. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for Ledipasvir. Adherence to these guidelines, with appropriate optimization for specific laboratory instrumentation and conditions, will ensure the generation of high-quality data for pharmacokinetic and other clinical studies.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development a validated highly sensitive LC–MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and … [ouci.dntb.gov.ua]

- 7. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Ledipasvir in Human Plasma using HPLC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the development and validation of a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of the antiviral drug Ledipasvir in human plasma. This method employs a stable isotope-labeled internal standard, Ledipasvir-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Ledipasvir is a direct-acting antiviral agent highly effective against the Hepatitis C virus (HCV).[1] Accurate and reliable quantification of Ledipasvir in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. It compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results. This application note outlines a complete workflow, from sample preparation to data analysis, for the determination of Ledipasvir in human plasma.

Experimental Protocols

Materials and Reagents

-

Ledipasvir analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

All other chemicals and solvents should be of analytical or higher grade.

Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is required.

-

HPLC System: UPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good separation and fast analysis times.

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ledipasvir and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Ledipasvir stock solution in 50:50 acetonitrile:water to create calibration curve (CC) standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Ledipasvir working standard solutions.

Sample Preparation Protocol

A protein precipitation method is recommended for its simplicity and high-throughput capability.

-

To 100 µL of plasma sample (blank, CC, or QC), add 20 µL of the internal standard working solution (this compound, 100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 30 |

| 3.5 | 30 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

| Collision Gas | Argon |

| Ion Source Temp. | 500 °C |

| Capillary Voltage | 3.5 kV |

Table 2: MRM Transitions for Ledipasvir and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Ledipasvir | 889.5 | 130.1 | 200 | 35 |

| This compound | 895.5 | 130.1* | 200 | 35 |

*Note: The product ion for this compound is assumed to be the same as for Ledipasvir. This should be confirmed and optimized during method development.

Method Validation

The developed method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH). The validation should assess the following parameters:

-

Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Ledipasvir and this compound.

-

Linearity and Range: The calibration curve should be linear over the expected concentration range in study samples. A correlation coefficient (r²) of >0.99 is desirable.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC). The acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ should be the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

-

Recovery: The extraction recovery of Ledipasvir should be consistent and reproducible across the concentration range.

-

Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix. The use of a stable isotope-labeled internal standard should minimize the impact of matrix effects.

-

Stability: Evaluate the stability of Ledipasvir in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Calibration Curve Parameters for Ledipasvir

| Parameter | Value |

| Linearity Range (ng/mL) | 1 - 1000 |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.999 |

| Weighting Factor | 1/x² |

Table 4: Summary of Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 18 |

| Low | 3 | 97 - 103 | < 10 | 96 - 104 | < 12 |

| Medium | 100 | 98 - 102 | < 8 | 97 - 103 | < 10 |

| High | 800 | 99 - 101 | < 5 | 98 - 102 | < 7 |

Table 5: Stability of Ledipasvir in Human Plasma

| Stability Condition | Duration | Accuracy (%) |

| Freeze-Thaw (3 cycles) | -80°C to RT | 96 - 104 |

| Short-Term (Bench-top) | 4 hours at RT | 97 - 103 |

| Long-Term | 30 days at -80°C | 95 - 105 |

| Post-Preparative (Autosampler) | 24 hours at 4°C | 98 - 102 |

Visualizations

Caption: Experimental workflow for Ledipasvir analysis.

Caption: Logical relationship of method validation steps.

References

Application Note: Quantitative Analysis of Ledipasvir in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Introduction

Ledipasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection, often used in combination with sofosbuvir. Accurate quantification of Ledipasvir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of Ledipasvir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ledipasvir-d8, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

The sample preparation procedure involves a straightforward protein precipitation technique, providing high recovery and reduced sample preparation time. The chromatographic and mass spectrometric conditions are optimized for the selective and sensitive detection of Ledipasvir and its deuterated internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: Ledipasvir, Ledipasvir-d8 (Internal Standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water

-

Chemicals: Ammonium formate

-

Biological Matrix: Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ledipasvir and Ledipasvir-d8 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Ledipasvir stock solution in a 50:50 mixture of acetonitrile and water to create calibration curve standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ledipasvir-d8 stock solution in a 50:50 mixture of acetonitrile and water.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate amount of Ledipasvir.

Sample Preparation Protocol: Protein Precipitation

-

Aliquoting: Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 50 µL of the Ledipasvir-d8 internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Protein Precipitation: Add 300 µL of acetonitrile to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.[1]

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ledipasvir: m/z 889.5 → 595.3Ledipasvir-d8: m/z 897.5 → 603.3 |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

Data Presentation

Method Validation Summary

The method was validated according to regulatory guidelines, and the results are summarized below.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (at LLOQ, LQC, MQC, HQC) | Intra- and inter-day precision <15% RSD (<20% at LLOQ) |

| Recovery | Consistent and reproducible for both Ledipasvir and Ledipasvir-d8 across the concentration range. Average extraction recoveries for Ledipasvir have been reported to be around 88.93%.[2] |

| Matrix Effect | Minimized by the use of the deuterated internal standard. |

| Stability | Ledipasvir was found to be stable in human plasma under various storage conditions (bench-top, freeze-thaw, and long-term storage). |

Visualizations

Caption: Workflow for Ledipasvir Sample Preparation.

Caption: Rationale for Deuterated Internal Standard Use.

References

- 1. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: The Use of Ledipasvir-d6 in Pharmacokinetic Studies of Ledipasvir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir is a direct-acting antiviral agent highly effective against the hepatitis C virus (HCV). It functions by inhibiting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1] To thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) of Ledipasvir, robust pharmacokinetic (PK) studies are essential. A critical component of these studies is the accurate quantification of Ledipasvir in biological matrices, typically human plasma. This is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

The use of a stable isotope-labeled internal standard is paramount for the accuracy and precision of LC-MS/MS-based quantification. Ledipasvir-d6, a deuterated analog of Ledipasvir, is the ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to Ledipasvir, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior allows this compound to effectively compensate for any variability in the analytical process, leading to highly reliable and reproducible results. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the pharmacokinetic analysis of Ledipasvir.

Pharmacokinetic Profile of Ledipasvir

Ledipasvir is administered orally, typically in a fixed-dose combination with Sofosbuvir.[2] Following oral administration, Ledipasvir reaches its maximum plasma concentration (Tmax) in approximately 4 to 4.5 hours.[2] The drug is highly bound to human plasma proteins (>99.8%).[3] Metabolism of Ledipasvir is minimal, with slow oxidative metabolism observed in vitro via an unknown mechanism.[3] The majority of the administered dose is eliminated unchanged in the feces, indicating that biliary excretion is the primary route of elimination.[4] The terminal half-life of Ledipasvir is approximately 47 hours.[2]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of Ledipasvir in healthy adult subjects.

| Pharmacokinetic Parameter | Value | Reference |

| Tmax (Time to Maximum Concentration) | 4.0 - 4.5 hours | [2] |

| Cmax (Maximum Plasma Concentration) | 323 ng/mL | [3] |

| AUC (Area Under the Curve) | 7290 ng*hr/mL | [5] |

| t1/2 (Half-life) | 47 hours | [2] |

| Protein Binding | >99.8% | [3] |

Experimental Protocols

Bioanalytical Method for Ledipasvir Quantification in Human Plasma using LC-MS/MS

This protocol outlines a representative method for the quantification of Ledipasvir in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Ledipasvir reference standard

-

This compound internal standard

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Ethyl acetate (HPLC grade)

2. Stock and Working Solutions Preparation:

-

Ledipasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ledipasvir reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Ledipasvir Working Solutions: Serially dilute the Ledipasvir stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples at various concentrations.

-

This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of human plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 500 µL of ethyl acetate to each tube.

-

Vortex the tubes for 5 minutes to ensure thorough mixing.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Ledipasvir: m/z 889.5 → 596.3; this compound: m/z 895.5 → 602.3 |

| Ion Source Temp. | 500°C |

5. Data Analysis:

-

The concentration of Ledipasvir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (Ledipasvir/Ledipasvir-d6).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x² is typically used.

-

The concentrations of Ledipasvir in the QC and study samples are then interpolated from the calibration curve.

Visualizations

Experimental Workflow for a Ledipasvir Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study of Ledipasvir.

Signaling Pathway: Mechanism of Action of Ledipasvir

Caption: Mechanism of action of Ledipasvir in inhibiting HCV replication.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Ledipasvir/Sofosbuvir, a Fixed-Dose Combination Tablet for the Treatment of Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ledipasvir plus sofosbuvir in pregnant women with hepatitis C virus infection: a phase 1 pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Ledipasvir in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of Ledipasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C, in human plasma. The method utilizes a simple and rapid protein precipitation technique for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ledipasvir-d6 is employed as the internal standard to ensure accuracy and precision. The method is validated according to the FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, a key component of the viral replication complex. Monitoring its concentration in plasma is crucial for optimizing treatment efficacy and minimizing potential side effects. This application note describes a detailed protocol for the accurate and precise quantification of Ledipasvir in human plasma using a stable isotope-labeled internal standard, this compound, and LC-MS/MS. The described method offers high throughput and sensitivity, making it ideal for clinical research and drug development applications.

Experimental

Materials and Reagents

-

Ledipasvir reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Preparation of Solutions

-

Ledipasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ledipasvir in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Ledipasvir Working Standards: Prepare a series of working standards by serially diluting the Ledipasvir stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 2000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation Protocol

-

Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

-

To each tube, add 100 µL of the respective plasma sample (blank, standard, QC, or unknown).

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank. To the blank tube, add 20 µL of the 50:50 acetonitrile/water mixture.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-